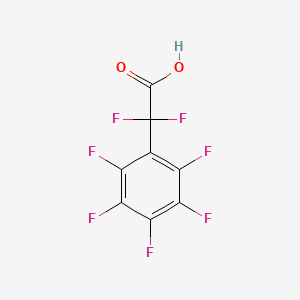
2,2-Difluoro-2-(perfluorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(pentafluorophenyl)acetic acid is an organofluorine compound characterized by the presence of both difluoromethyl and pentafluorophenyl groups. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(pentafluorophenyl)acetic acid typically involves the introduction of difluoromethyl and pentafluorophenyl groups onto an acetic acid backbone. One common method involves the reaction of pentafluorobenzene with difluorocarbene, generated in situ from a difluoromethylating reagent, under controlled conditions. The reaction is usually carried out in the presence of a strong base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2,2-difluoro-2-(pentafluorophenyl)acetic acid may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-(pentafluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield difluoromethyl derivatives.
Substitution: The fluorine atoms in the pentafluorophenyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents, under anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted pentafluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(pentafluorophenyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Employed in the development of fluorinated bioactive compounds for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the design of novel pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with enhanced chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-2-(pentafluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorinated functional groups. The high electronegativity of fluorine atoms can influence the compound’s binding affinity and selectivity, modulating biological activity. Additionally, the compound’s unique electronic properties can affect its reactivity and stability in various chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- α,α-Difluorophenylacetic acid
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Uniqueness
Compared to similar compounds, 2,2-difluoro-2-(pentafluorophenyl)acetic acid is distinguished by its pentafluorophenyl group, which imparts unique steric and electronic properties. This makes it particularly valuable in applications requiring high chemical resistance and thermal stability. Additionally, the presence of multiple fluorine atoms enhances its reactivity and potential for forming diverse chemical derivatives.
Propiedades
Fórmula molecular |
C8HF7O2 |
|---|---|
Peso molecular |
262.08 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(2,3,4,5,6-pentafluorophenyl)acetic acid |
InChI |
InChI=1S/C8HF7O2/c9-2-1(8(14,15)7(16)17)3(10)5(12)6(13)4(2)11/h(H,16,17) |
Clave InChI |
SRWQZLPAWBOLJD-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















